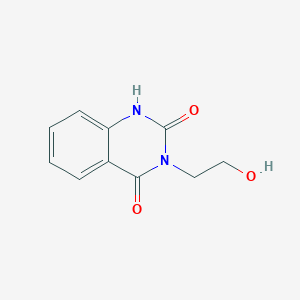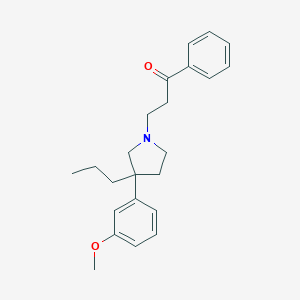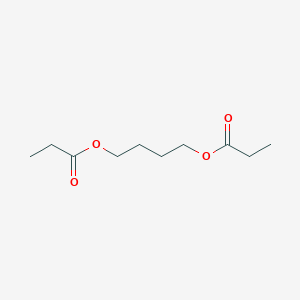
1,4-Butanediol, dipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediol dipropionate (BDDP) is a chemical compound that is commonly used in scientific research applications. This compound is synthesized using a specific method and has various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1,4-Butanediol, dipropionate is not fully understood. However, it is believed that 1,4-Butanediol, dipropionate acts as a crosslinking agent by forming covalent bonds between polymer chains or protein molecules. This crosslinking process results in the formation of a three-dimensional network that provides increased strength and stability to the material.
Effets Biochimiques Et Physiologiques
1,4-Butanediol, dipropionate has various biochemical and physiological effects. It has been shown to have antitumor activity and to inhibit the growth of cancer cells. 1,4-Butanediol, dipropionate also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, 1,4-Butanediol, dipropionate has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,4-Butanediol, dipropionate is its ability to crosslink various polymers and proteins, which allows for the creation of new materials with unique properties. 1,4-Butanediol, dipropionate is also relatively easy to use and is readily available. However, one of the limitations of 1,4-Butanediol, dipropionate is its toxicity. 1,4-Butanediol, dipropionate is toxic and must be handled with care. Additionally, 1,4-Butanediol, dipropionate can be expensive, which may limit its use in certain applications.
Orientations Futures
There are many future directions for the use of 1,4-Butanediol, dipropionate in scientific research. One potential direction is the development of new materials with unique properties using 1,4-Butanediol, dipropionate as a crosslinking agent. Another potential direction is the use of 1,4-Butanediol, dipropionate in drug delivery systems. 1,4-Butanediol, dipropionate has been shown to have antitumor activity, and its ability to crosslink proteins and polymers could be used to develop new drug delivery systems that target cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 1,4-Butanediol, dipropionate and its potential applications in various fields.
In conclusion, 1,4-Butanediol, dipropionate is a chemical compound that is commonly used in scientific research applications. It is synthesized using a specific method and has various biochemical and physiological effects. 1,4-Butanediol, dipropionate is a crosslinking agent that is used to create new materials with unique properties. It has many advantages and limitations for lab experiments, and there are many future directions for its use in scientific research.
Méthodes De Synthèse
1,4-Butanediol, dipropionate is synthesized using a specific method that involves the reaction of 1,4-butanediol with propionic anhydride in the presence of a catalyst. This reaction results in the formation of 1,4-Butanediol, dipropionate, which is a white crystalline solid.
Applications De Recherche Scientifique
1,4-Butanediol, dipropionate is commonly used in scientific research applications as a crosslinking agent. It is used to crosslink various polymers and proteins to create new materials with unique properties. 1,4-Butanediol, dipropionate is also used as a stabilizer for polyurethane foams and as a dispersant for pigments.
Propriétés
Numéro CAS |
1572-92-5 |
|---|---|
Nom du produit |
1,4-Butanediol, dipropionate |
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-propanoyloxybutyl propanoate |
InChI |
InChI=1S/C10H18O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-8H2,1-2H3 |
Clé InChI |
ADGOOVVFTLKVKH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCCCCOC(=O)CC |
SMILES canonique |
CCC(=O)OCCCCOC(=O)CC |
Synonymes |
1,4-Butanediol dipropionate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



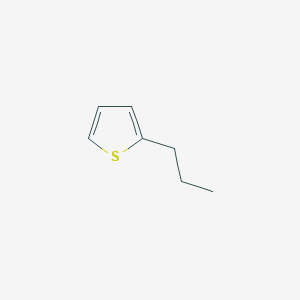
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
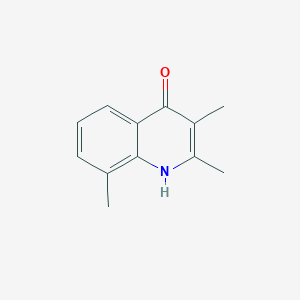
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
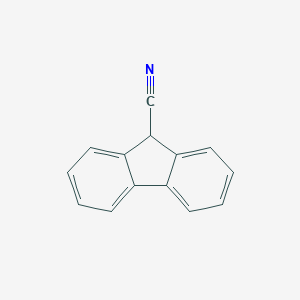
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
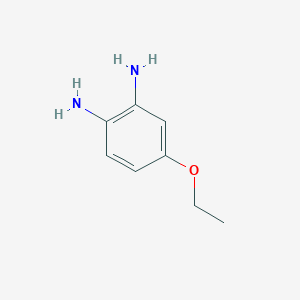

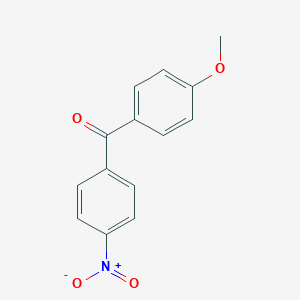
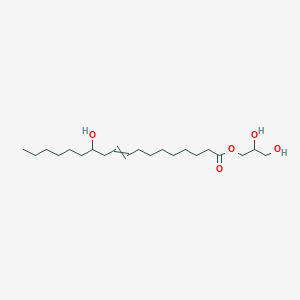
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
